molecular formula C12H14N2O B13476043 4-(3-Isopropyl-1h-pyrazol-1-yl)phenol

4-(3-Isopropyl-1h-pyrazol-1-yl)phenol

Cat. No.: B13476043
M. Wt: 202.25 g/mol
InChI Key: ZMBIKBUKCRCAJK-UHFFFAOYSA-N
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Description

4-(3-Isopropyl-1h-pyrazol-1-yl)phenol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of an isopropyl group attached to the pyrazole ring and a phenol group attached to the fourth position of the pyrazole ring. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemistry, and material science .

Preparation Methods

The synthesis of 4-(3-Isopropyl-1h-pyrazol-1-yl)phenol can be achieved through various synthetic routesThe reaction is typically carried out under basic conditions and may involve the use of microwave irradiation to enhance the reaction rate . Industrial production methods may involve large-scale batch or continuous flow processes to ensure high yield and purity of the compound.

Chemical Reactions Analysis

4-(3-Isopropyl-1h-pyrazol-1-yl)phenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while substitution reactions can introduce different functional groups onto the pyrazole ring .

Scientific Research Applications

4-(3-Isopropyl-1h-pyrazol-1-yl)phenol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential antimicrobial, anti-inflammatory, and anticancer activities. The compound’s ability to interact with various biological targets makes it a valuable tool in drug discovery and development. Additionally, it is used in the development of new materials with unique properties for industrial applications .

Mechanism of Action

The mechanism of action of 4-(3-Isopropyl-1h-pyrazol-1-yl)phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

4-(3-Isopropyl-1h-pyrazol-1-yl)phenol can be compared with other similar compounds, such as 4-(1-Phenyl-1h-pyrazol-3-yl)phenol and 4-(3-Methyl-1h-pyrazol-1-yl)phenol. These compounds share the pyrazole core structure but differ in the substituents attached to the pyrazole ring. The presence of different substituents can significantly influence the biological activity and chemical properties of these compounds. For example, the isopropyl group in this compound may enhance its lipophilicity and membrane permeability compared to other similar compounds .

Biological Activity

4-(3-Isopropyl-1H-pyrazol-1-yl)phenol is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by recent research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with an isopropyl group and a phenolic hydroxyl group, contributing to its potential biological activity. The presence of the pyrazole moiety is significant as it has been associated with various pharmacological effects.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus7.81 µg/mL
Escherichia coli15.62 µg/mL
Acinetobacter baumannii15.62 µg/mL

The compound's effectiveness against multidrug-resistant bacteria highlights its potential as a therapeutic agent in treating infections caused by resistant strains.

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties, particularly against various cancer cell lines.

Case Study: Anti-Proliferative Effects
One study evaluated the compound's effects on human colorectal cancer cells (HCT116). The results indicated that treatment with the compound led to significant cell growth arrest in the G1 phase of the cell cycle and induced apoptosis.

Table 2: Effects on Cell Cycle Distribution

Treatment%G0-G1%S%G2/M%Pre-G1Apoptosis (%)
Control49.5138.1112.381.85
This compound57.0431.1511.8141.5522

The compound demonstrated a significant increase in early and late apoptosis compared to the control, suggesting its potential as an anticancer agent .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, studies suggest that it may exert its effects through the inhibition of key enzymes involved in cancer cell proliferation and survival pathways, as well as by disrupting bacterial cell membranes .

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

4-(3-propan-2-ylpyrazol-1-yl)phenol

InChI

InChI=1S/C12H14N2O/c1-9(2)12-7-8-14(13-12)10-3-5-11(15)6-4-10/h3-9,15H,1-2H3

InChI Key

ZMBIKBUKCRCAJK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(C=C1)C2=CC=C(C=C2)O

Origin of Product

United States

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